molecular formula C21H20N4O3 B1683978 Entinostat CAS No. 209783-80-2

Entinostat

カタログ番号 B1683978
CAS番号: 209783-80-2
分子量: 376.4 g/mol
InChIキー: INVTYAOGFAGBOE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Entinostat, also known as SNDX-275 and MS-275, is a synthetic benzamide derivative histone deacetylase (HDAC) inhibitor . It potently and selectively inhibits class I and IV HDAC enzymes . This action promotes histone hyperacetylation and transcriptional activation of specific genes, with subsequent inhibition of cell proliferation, terminal differentiation, and apoptosis .


Molecular Structure Analysis

The molecular formula of Entinostat is C21H20N4O3 . It is a member of pyridines, a carbamate ester, a substituted aniline, a primary amino compound, and a member of benzamides .


Physical And Chemical Properties Analysis

Entinostat has a molecular weight of 376.4 g/mol . More detailed physical and chemical properties are not provided in the retrieved papers.

科学的研究の応用

Application in Small Cell Lung Cancer (SCLC)

  • Scientific Field : Oncology
  • Summary of Application : Entinostat has been used to enhance the efficacy of chemotherapy in SCLC. It works by causing S-phase arrest and decreasing base excision repair .
  • Methods of Application : The efficacy of Entinostat and chemotherapy in SCLC was investigated both in vitro and in vivo. Synergistic drug interactions were calculated based on the HSA model .
  • Results : The combination of Entinostat with either cisplatin, carboplatin, irinotecan, epirubicin, or etoposide led to strong synergy in a subset of resistant SCLC cells. Combination treatment with Entinostat and cisplatin significantly decreased tumor growth in vivo .

Application in Advanced Solid Tumors

  • Scientific Field : Oncology
  • Summary of Application : Entinostat has been used in combination with nivolumab and ipilimumab in advanced solid tumors .
  • Methods of Application : A multicenter phase I clinical trial was conducted combining the histone deacetylase inhibitor Entinostat with nivolumab ± ipilimumab in advanced solid tumors .
  • Results : The combination of Entinostat with nivolumab ± ipilimumab was safe and tolerable with expected rates of immune-related AEs. Preliminary evidence of both clinical efficacy and immune modulation supports further investigation .

Application in HR+/HER2− Metastatic Breast Cancer (MBC)

  • Scientific Field : Oncology
  • Summary of Application : Entinostat has been used in combination with exemestane in Chinese patients with HR+/HER2− MBC .
  • Methods of Application : The study was conducted in a Chinese population with a weekly 5 mg Entinostat dose .
  • Results : Entinostat with exemestane showed reasonable safety, tolerability, and encouraging efficacy in Chinese patients with HR+/HER2− MBC .

Application in HER2+ Breast Tumor Microenvironment

  • Scientific Field : Oncology
  • Summary of Application : Entinostat has been shown to decrease immune suppression and promote antitumor responses in a HER2+ breast tumor microenvironment .
  • Methods of Application : Single-cell RNA sequencing was employed on HER2-overexpressing breast tumors from mice treated with entinostat and immune checkpoint inhibitors (ICIs) to fully characterize changes across multiple cell types within the tumor microenvironment .
  • Results : Treatment with entinostat induced a shift from a protumor to an antitumor tumor microenvironment signature, characterized predominantly by changes in myeloid cells. This suggests that entinostat-induced changes on multiple myeloid cell types reduce immunosuppression and increase antitumor responses, which, in turn, improve sensitivity to ICIs .

Application in Hormone Receptor-Positive Metastatic Breast Cancer (HR+/HER2− MBC)

  • Scientific Field : Oncology
  • Summary of Application : Entinostat has been used in combination with exemestane in Chinese postmenopausal women with HR+/HER2− MBC .
  • Methods of Application : A phase I clinical trial was conducted with a weekly 5 mg Entinostat dose in combination with exemestane .
  • Results : Entinostat with exemestane showed reasonable safety, tolerability, and encouraging efficacy in Chinese patients with HR+/HER2− MBC .

Application in Non-Small Cell Lung Cancer (NSCLC)

  • Scientific Field : Oncology
  • Summary of Application : Entinostat has been demonstrated to synergize with various other agents such as the epidermal growth factor receptor (EGFR) inhibitor erlotinib in NSCLC .
  • Methods of Application : The application of Entinostat in combination with cytotoxic agents in NSCLC has been researched to increase their efficacy and reduce drug resistance .
  • Results : The specific results of this application are not detailed in the source, but the combination of Entinostat with other agents has shown promise in NSCLC treatment .

Application in Immune Editing of Tumor Neoantigens

  • Scientific Field : Oncology
  • Summary of Application : Entinostat has been shown to induce antitumor immune responses through immune editing of tumor neoantigens .
  • Methods of Application : Single-cell RNA sequencing was employed on tumors from mice treated with entinostat and immune checkpoint inhibitors (ICIs) to fully characterize changes across multiple cell types within the tumor microenvironment .
  • Results : Treatment with entinostat induced a shift from a protumor to an antitumor tumor microenvironment signature, characterized predominantly by changes in myeloid cells. This suggests that entinostat-induced changes on multiple myeloid cell types reduce immunosuppression and increase antitumor responses, which, in turn, improve sensitivity to ICIs .

Application in S-phase Arrest and Decreased Base Excision Repair

  • Scientific Field : Oncology
  • Summary of Application : Entinostat has been shown to enhance the efficacy of chemotherapy in small cell lung cancer (SCLC) through S-phase arrest and decreased base excision repair .
  • Methods of Application : The efficacy of Entinostat and chemotherapy in SCLC was investigated both in vitro and in vivo. Synergistic drug interactions were calculated based on the HSA model .
  • Results : The combination of Entinostat with either cisplatin, carboplatin, irinotecan, epirubicin, or etoposide led to strong synergy in a subset of resistant SCLC cells. Combination treatment with Entinostat and cisplatin significantly decreased tumor growth in vivo .

Application in Advanced Bladder Cancer

  • Scientific Field : Oncology
  • Summary of Application : Entinostat has been used in combination with immune-checkpoint inhibitors (ICIs) to enhance long-lasting antitumor efficacy in bladder cancer .
  • Methods of Application : A study was conducted to evaluate the efficacy of the histone deacetylase (HDAC) inhibitor entinostat in combination with clinically relevant chemotherapeutic agents in human SCLC .
  • Results : The vast majority of cell lines demonstrated additive response to dual entinostat and chemotherapy .

将来の方向性

Entinostat is currently undergoing clinical trials for treatment of various cancers . Promising preclinical and clinical data exist in hormone-resistant breast cancer . An ECOG-ACRIN Phase III registration study is ongoing in advanced breast cancer . Further investigation of Entinostat in combination with other drugs like nivolumab and ipilimumab is also being conducted .

特性

IUPAC Name

pyridin-3-ylmethyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c22-18-5-1-2-6-19(18)25-20(26)17-9-7-15(8-10-17)13-24-21(27)28-14-16-4-3-11-23-12-16/h1-12H,13-14,22H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVTYAOGFAGBOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041068
Record name MS-275
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Entinostat

CAS RN

209783-80-2
Record name Entinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209783-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Entinostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209783802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Entinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11841
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Entinostat
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706995
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MS-275
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Entinostat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENTINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZNY4FKK9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

7.78 g (48 mmole) of N,N′-carbonyldiimidazole were added to a 1,3-dimethyl-2-imidazolidinone (50 g) suspension including 11.45 g (40 mmole) of 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid. After stirring at room temperature for 2 hours, 17.30 g (0.16 mole) of 1,2-phenylenediamine were added to the solution. After cooling to 2° C., 9.60 g (0.1 mole) of methanesulfonic acid were added dropwise. After stirring for 2 hours, water was added, and the deposited solid was collected by filtration. Purification was then carried out through silica gel column chromatography to obtain 10.83 g (yield: 72%) of N-(2-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide.
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
11.45 g
Type
reactant
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three
Quantity
9.6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Entinostat
Reactant of Route 2
Reactant of Route 2
Entinostat
Reactant of Route 3
Reactant of Route 3
Entinostat
Reactant of Route 4
Entinostat
Reactant of Route 5
Entinostat
Reactant of Route 6
Reactant of Route 6
Entinostat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。